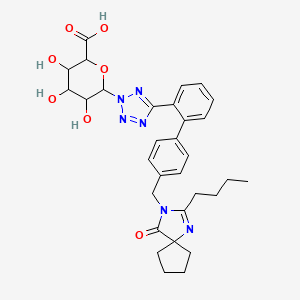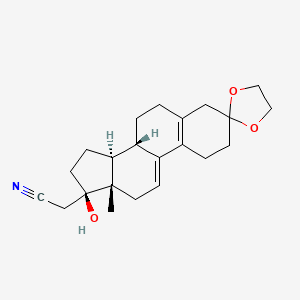
Irbesartan N--D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irbesartan N–D-Glucuronide: is a metabolite of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. This compound is formed through the glucuronidation of Irbesartan, a process that enhances its solubility and facilitates its excretion from the body .
Applications De Recherche Scientifique
Chemistry: Irbesartan N–D-Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of Irbesartan and to develop analytical methods for its detection and quantification .
Biology: In biological research, this compound is used to investigate the metabolic pathways of Irbesartan and to understand the role of glucuronidation in drug metabolism .
Medicine: In medical research, Irbesartan N–D-Glucuronide is studied to evaluate the pharmacokinetics and pharmacodynamics of Irbesartan, particularly its excretion and elimination profiles .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Irbesartan formulations .
Mécanisme D'action
Target of Action
Irbesartan, the parent compound of Irbesartan N–D-Glucuronide, primarily targets the angiotensin II type-1 (AT1) receptor . The AT1 receptor is found in tissues like vascular smooth muscle and the adrenal gland . Angiotensin II, the molecule that normally binds to this receptor, is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to water and sodium reabsorption and an increase in blood pressure .
Mode of Action
Irbesartan acts as an angiotensin receptor antagonist , preventing angiotensin II from binding to the AT1 receptor . This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . Irbesartan and its active metabolite bind the AT1 receptor with 8500 times more affinity than they bind to the AT2 receptor .
Biochemical Pathways
The primary biochemical pathway involved in the metabolism of Irbesartan is the oxidation process mediated by the Cytochrome P450 (CYP) 2C9 enzyme . CYP2C9 is highly polymorphic, and genetic polymorphism of this enzyme can cause significant alterations in the pharmacokinetics of Irbesartan .
Pharmacokinetics
Irbesartan is rapidly and completely absorbed, with a distribution volume (Vd) of 53 to 93 L . It is metabolized in the liver via glucuronide conjugation and oxidation, primarily by the CYP2C9 isoenzyme . About 80% of the drug is excreted in the feces and 20% in the urine . The elimination half-life is between 11 to 15 hours .
Result of Action
The action of Irbesartan results in the reduction of blood pressure . By blocking the AT1 receptor, Irbesartan prevents the vasoconstriction and aldosterone secretion caused by angiotensin II, thereby reducing blood pressure .
Action Environment
The action of Irbesartan can be influenced by various environmental factors. Additionally, the genetic polymorphism of the CYP2C9 enzyme, which is involved in the metabolism of Irbesartan, can significantly alter the drug’s pharmacokinetics . This suggests that individual genetic variations can influence the efficacy and stability of Irbesartan.
Analyse Biochimique
Biochemical Properties
Irbesartan N–D-Glucuronide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Irbesartan N–D-Glucuronide is involved in metabolic pathways, interacting with various enzymes or cofactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Irbesartan N–D-Glucuronide involves the glucuronidation of Irbesartan. This process typically employs uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A3, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Irbesartan .
Industrial Production Methods: Industrial production of Irbesartan N–D-Glucuronide follows similar principles but is scaled up to meet commercial demands. The process involves optimizing reaction conditions such as pH, temperature, and enzyme concentration to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Irbesartan N–D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction enhances the compound’s water solubility, facilitating its excretion via urine .
Common Reagents and Conditions:
Reagents: Uridine diphosphate glucuronic acid (UDPGA), UGT enzymes.
Conditions: Optimal pH (usually around 7.4), temperature (37°C), and enzyme concentration.
Major Products: The major product of this reaction is Irbesartan N–D-Glucuronide itself, which is more water-soluble than its parent compound, Irbesartan .
Comparaison Avec Des Composés Similaires
- Losartan N–D-Glucuronide
- Valsartan N–D-Glucuronide
- Candesartan N–D-Glucuronide
- Telmisartan N–D-Glucuronide
Comparison: Irbesartan N–D-Glucuronide is unique in its specific interaction with UGT1A3, which distinguishes it from other similar compounds. Additionally, Irbesartan has a higher oral bioavailability and a longer elimination half-life compared to other angiotensin II receptor antagonists .
Propriétés
Numéro CAS |
160205-58-3 |
|---|---|
Formule moléculaire |
C31H36N6O7 |
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H36N6O7/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-35-37(34-27)28-25(40)23(38)24(39)26(44-28)29(41)42/h4-5,8-9,11-14,23-26,28,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,28+/m0/s1 |
Clé InChI |
FVBDVTHTYLLSQE-NLMMERCGSA-N |
SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |
SMILES isomérique |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES canonique |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |
Apparence |
White to Off-White Solid |
melting_point |
>144°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-[5-[4’-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic Acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one](/img/structure/B601940.png)
